molecular formula C10H21NO2 B14748688 2-Methylpropyl 6-aminohexanoate CAS No. 2173-41-3

2-Methylpropyl 6-aminohexanoate

Katalognummer: B14748688
CAS-Nummer: 2173-41-3
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: LMAIGDRAWFYRTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylpropyl 6-aminohexanoate is an organic compound with the molecular formula C10H21NO2. It is an ester derivative of 6-aminohexanoic acid, which is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its ester functional group and a primary amine group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 6-aminohexanoate typically involves the esterification of 6-aminohexanoic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

6-Aminohexanoic acid+2-MethylpropanolAcid Catalyst2-Methylpropyl 6-aminohexanoate+Water\text{6-Aminohexanoic acid} + \text{2-Methylpropanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 6-Aminohexanoic acid+2-MethylpropanolAcid Catalyst​2-Methylpropyl 6-aminohexanoate+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylpropyl 6-aminohexanoate undergoes various chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 2-Methylpropyl 6-aminohexanol.

    Substitution: Formation of amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-Methylpropyl 6-aminohexanoate involves its interaction with various molecular targets. The primary amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release 6-aminohexanoic acid, which can further interact with enzymes and other proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methylpropyl 6-aminohexanoate is unique due to its specific ester and amine functional groups, which provide it with distinct chemical reactivity and potential applications. Its structural similarity to amino acids like lysine makes it a valuable compound for biological and medical research.

Eigenschaften

CAS-Nummer

2173-41-3

Molekularformel

C10H21NO2

Molekulargewicht

187.28 g/mol

IUPAC-Name

2-methylpropyl 6-aminohexanoate

InChI

InChI=1S/C10H21NO2/c1-9(2)8-13-10(12)6-4-3-5-7-11/h9H,3-8,11H2,1-2H3

InChI-Schlüssel

LMAIGDRAWFYRTL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC(=O)CCCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.